

A Comparative Guide to Validating Umber Authenticity in Historical Artifacts

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Compound of Interest		
Compound Name:	Umber	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for authenticating **umber** pigments in historical artifacts. Understanding the true composition of these earth pigments is crucial for art conservation, historical research, and provenance determination. This document outlines the performance of X-ray Fluorescence (XRF) Spectroscopy, Raman Spectroscopy, and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS), supported by experimental data and detailed protocols.

Introduction to Umber Authentication

Umber is a natural brown earth pigment containing iron and manganese oxides. Its composition varies depending on its geographical origin and whether it has been heated to produce burnt **umber**. Authenticating **umber** in artifacts involves verifying the presence and relative concentrations of these key elements and identifying its specific mineralogical fingerprint. The choice of analytical technique depends on several factors, including the need for non-destructive analysis, the required level of detail, and the availability of instrumentation.

Comparative Analysis of Analytical Techniques

The following table summarizes the performance of XRF, Raman Spectroscopy, and SEM-EDS in the analysis of **umber** pigments.



Technique	Principle	Informatio n Provided	Destructiv e?	Typical Umber Analysis Results	Advantag es	Limitations
X-ray Fluorescen ce (XRF) Spectrosco py	Elemental analysis based on the detection of characteris tic X-rays emitted from a sample that has been excited by a primary X-ray source.[1] [2][3][4][5]	Elemental compositio n, particularly the presence and relative amounts of iron (Fe) and manganes e (Mn).[6]	Non- destructive. [7]	High iron (Fe) and significant manganes e (Mn) peaks are characteris tic. The Mn content can vary from ~1% to over 15% depending on the origin.[6]	Rapid, portable, and requires no sample preparation .[1][8]	Provides elemental information only; cannot distinguish between different mineral forms of the same element. Overlappin g peaks can sometimes complicate analysis.
Raman Spectrosco py	Molecular analysis based on the inelastic scattering of monochro matic light, which reveals vibrational modes of molecules.	Molecular structure and identificatio n of specific mineral phases of iron and manganes e oxides (e.g., hematite, goethite,	Non-destructive. [7]	Characteris tic peaks for hematite (α-Fe ₂ O ₃) and goethite (α- FeOOH), along with manganes e oxides. The Raman spectrum	Highly specific for molecular identification. Can differentiate between raw and burnt umber based on changes in mineralogy.	Can be affected by fluorescenc e from the binding medium or other component s. The signal can be weak for some materials.



		pyrolusite). [9]		of umber typically shows distinct bands that can be compared to reference spectra.[9]		
Scanning Electron Microscopy with Energy- Dispersive X-ray Spectrosco py (SEM- EDS)	High-resolution imaging using a focused beam of electrons, combined with elemental analysis of the X-rays emitted from the sample.[7] [10][11]	Provides high- magnificati on images of pigment particles and quantitative elemental compositio n of micro- areas.[10]	Micro- destructive, as it requires a small sample, often prepared as a cross- section.	provide precise weight percentage s of Fe, Mn, and other trace elements in individual pigment grains. Imaging can reveal the morpholog y of the umber particles.	Excellent for detailed analysis of layered paint structures and individual pigment particles. Provides both visual and compositio nal information .[11]	Requires sample extraction, which may not be permissible for all artifacts. Sample preparation can be complex. [12]

Quantitative Data Summary

The following tables provide a more detailed look at the quantitative data obtainable from each technique for the analysis of **umber**.



Table 1: Typical Elemental Composition of Umber

Pigments via XRF and SEM-EDS

Lightenia via AIXI	and JLIVI-LDJ	
Element	Typical Weight Percentage (Raw Umber)	Geographical Variations in Manganese (Mn) Content
Iron (Fe)	20% - 50% (as Fe ₂ O ₃)	Cyprus: up to 16%
Manganese (Mn)	5% - 20% (as MnO ₂)	Germany: 1% - 2%
Silicon (Si)	10% - 30% (as SiO ₂)	England: ~7%
Aluminum (Al)	2% - 10% (as Al ₂ O ₃)	Russia and Ukraine: ~4%
Calcium (Ca)	< 5% (as CaO)	
Potassium (K)	< 3% (as K ₂ O)	

Note: These are typical ranges and can vary significantly based on the specific geological source.

Table 2: Characteristic Raman Peaks for Umber

Pigments

Wavenumber (cm ⁻¹)	Assignment	Mineral Phase
~225, ~293, ~410, ~610	Fe-O vibrations	Hematite (α-Fe ₂ O ₃)
~245, ~300, ~390, ~550	Fe-O-H vibrations	Goethite (α-FeOOH)
~575, ~640	Mn-O vibrations	Pyrolusite (MnO ₂)

Note: Peak positions can vary slightly depending on the specific composition and crystallinity of the pigment.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below.

X-ray Fluorescence (XRF) Spectroscopy Protocol



Instrument Setup:

- Use a portable XRF spectrometer equipped with a rhodium (Rh) or silver (Ag) X-ray tube.
- \circ Set the tube voltage to 40-50 kV and the current to 10-50 μ A.
- Use a silicon drift detector (SDD) for optimal energy resolution.
- Select an analysis time of 60-120 seconds per measurement spot.

Sample Preparation:

- No sample preparation is required for non-destructive in-situ analysis.
- Ensure the surface of the artifact is clean and free of dust or varnish if possible, or account for their presence in the analysis.

Data Acquisition:

- Position the analyzer head directly on the area of the artifact containing the umber pigment.
- Acquire spectra from multiple points to ensure representative results.

Data Analysis:

- Use the instrument's software to identify the elements present based on their characteristic X-ray emission lines.
- Perform semi-quantitative analysis to determine the relative concentrations of Fe, Mn, and other elements. Compare the Fe/Mn ratio to known umber standards.

Raman Spectroscopy Protocol

- Instrument Setup:
 - Use a portable or benchtop Raman spectrometer with a laser excitation wavelength of 785 nm to minimize fluorescence.



- Set the laser power to a low level (e.g., 1-5 mW) to avoid thermal damage to the pigment or binding medium.
- Use a microscope objective (e.g., 50x or 100x) to focus the laser onto the pigment particles.
- Set the spectral range to cover the characteristic peaks of iron and manganese oxides (typically 100-1800 cm⁻¹).
- Acquire spectra with an integration time of 10-60 seconds and accumulate multiple scans to improve the signal-to-noise ratio.
- Sample Preparation:
 - No sample preparation is required for non-destructive analysis.
- Data Acquisition:
 - Focus the laser on a single **umber** pigment grain or a homogenous area of the paint layer.
 - Acquire the Raman spectrum.
- Data Analysis:
 - Compare the acquired spectrum to a reference database of mineral and pigment spectra to identify the specific iron and manganese oxide phases present.
 - Note the presence and relative intensities of peaks corresponding to hematite, goethite, and pyrolusite.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) Protocol

- Sample Preparation:
 - Carefully extract a micro-sample (<1 mm) from an inconspicuous area of the artifact using a sterile scalpel.



- For cross-sectional analysis, embed the sample in a resin (e.g., epoxy or polyester) and polish the surface to a high finish (down to 0.25 μm diamond paste) to reveal the paint layers.
- For analysis of individual pigment particles, mount the powdered sample on a carbon adhesive tab on an aluminum stub.
- Coat the sample with a thin layer of carbon to ensure conductivity and prevent charging under the electron beam.

Instrument Setup:

- Use a scanning electron microscope operating in high vacuum mode.
- Set the accelerating voltage to 15-20 kV for optimal X-ray excitation of the elements of interest.
- Select an appropriate working distance and spot size to achieve the desired magnification and X-ray count rate.

Data Acquisition:

- Obtain secondary electron (SE) or backscattered electron (BSE) images to visualize the morphology and stratigraphy of the sample.
- Perform EDS point analysis on individual pigment grains or map the elemental distribution across a larger area or cross-section.
- Acquire EDS spectra for a sufficient duration (e.g., 100-200 seconds) to obtain good statistical data for quantitative analysis.

Data Analysis:

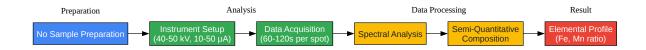
- Use the EDS software to perform qualitative and quantitative analysis of the elemental composition.
- Apply matrix corrections (e.g., ZAF or Phi-Rho-Z) to obtain accurate weight percentages of the elements.



Correlate the elemental data with the morphological information from the SEM images.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationships in the process of validating **umber** authenticity.



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XRF Experimental Workflow



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Raman Spectroscopy Experimental Workflow



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SEM-EDS Experimental Workflow



Authenticity Confirmed/
Questioned

Raman Spectroscopy

Level 2: Micro-destructive Confirmation

SEM-EDS Analysis

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Logical Flow for **Umber** Authentication

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